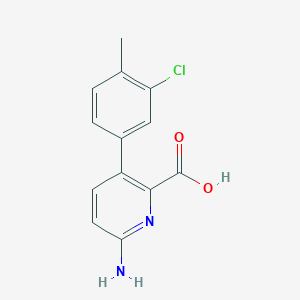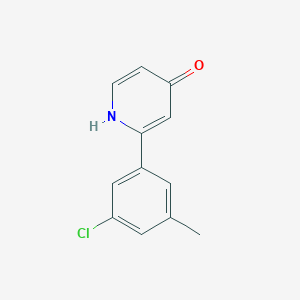
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid (6-APA) is an organic compound belonging to the class of picolinic acids. It is a white solid, soluble in water and polar organic solvents. 6-APA is a common precursor in the synthesis of various pharmaceuticals, as well as a key intermediate in the production of some antibiotics. Its chemical formula is C₁₁H₁₁ClN₂O₂.
Mécanisme D'action
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% acts as an intermediate in the synthesis of various pharmaceuticals, antibiotics, and other compounds. It can react with various organic compounds to form a variety of products, depending on the reaction conditions. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% can act as a catalyst for various reactions, and can be used to synthesize various polymers.
Biochemical and Physiological Effects
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to possess antimicrobial activity, as well as to have a variety of anti-inflammatory and anti-cancer properties. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% has been shown to have a variety of antioxidant activities, and to have a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is a relatively stable compound, and is relatively easy to synthesize in the laboratory. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is a potent reagent, and should be handled with caution. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.
Orientations Futures
Future research on 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% could focus on its potential therapeutic applications, such as its use as an antimicrobial, anti-inflammatory, or anti-cancer agent. Additionally, further research could focus on its use as a catalyst for various reactions, as well as its potential applications in the synthesis of various polymers. Additionally, further research could focus on its potential toxicity, as well as its potential interactions with other compounds. Finally, further research could focus on its potential applications in the manufacture of various pharmaceuticals, antibiotics, and other compounds.
Méthodes De Synthèse
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% can be synthesized by a variety of methods, including reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine in the presence of a base; reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine and sodium hydroxide; and reaction of 2-chloro-4-methylphenol with 2-amino-3-methylpyridine and sodium hydroxide in the presence of a catalyst.
Applications De Recherche Scientifique
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is used in a wide range of scientific research applications, including the synthesis of drugs, antibiotics, and other pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other organic compounds. Additionally, 6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid, 95% is used in the synthesis of various catalysts, such as palladium and ruthenium catalysts, as well as in the synthesis of various polymers.
Propriétés
IUPAC Name |
6-amino-3-(2-chloro-4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMFOQQVCWCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-chloro-4-methylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














